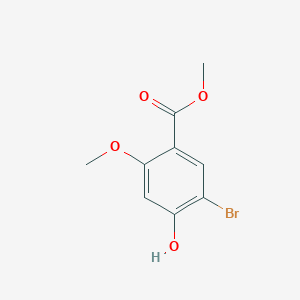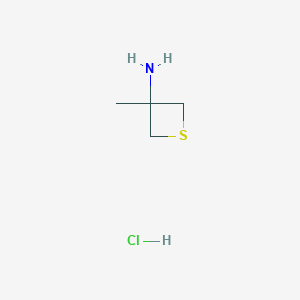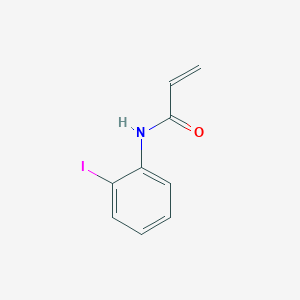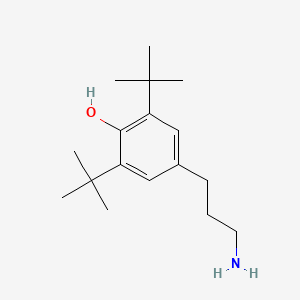
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid
Descripción general
Descripción
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid is a boronic acid derivative with the empirical formula C11H15BO5 and a molecular weight of 238.04 g/mol . This compound is characterized by the presence of a formyl group, a methoxypropoxy group, and a phenylboronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid typically involves the reaction of 5-bromo-2-(3-methoxypropoxy)benzaldehyde with a boronic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Análisis De Reacciones Químicas
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound can be used in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Formyl-2-(3-methoxypropoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting biomolecules that contain diol groups, such as sugars and nucleotides. The boronic acid moiety can also interact with enzymes and receptors, modulating their activity and providing a basis for the development of boron-based drugs.
Comparación Con Compuestos Similares
5-Formyl-2-(3-methoxypropoxy)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the formyl and methoxypropoxy groups, making it less versatile in certain synthetic applications.
2-(3-Methoxypropoxy)phenylboronic acid: Similar structure but lacks the formyl group, which limits its reactivity in certain oxidation and reduction reactions.
5-Formyl-2-phenylboronic acid: Lacks the methoxypropoxy group, which may affect its solubility and reactivity in certain reactions.
The unique combination of functional groups in this compound provides it with distinct reactivity and versatility in various chemical and biological applications.
Propiedades
IUPAC Name |
[5-formyl-2-(3-methoxypropoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-16-5-2-6-17-11-4-3-9(8-13)7-10(11)12(14)15/h3-4,7-8,14-15H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLMZUXUKNMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCCCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210832 | |
| Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-21-5 | |
| Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-formyl-2-(3-methoxypropoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)









![Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B3060189.png)
